

# Spectroscopic Analysis of 3-hydroxy-2H-pyran-2-one: A Technical Guide

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## Compound of Interest

Compound Name: 3-hydroxy-2H-pyran-2-one

Cat. No.: B010270

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This guide provides a comprehensive overview of the spectroscopic data for **3-hydroxy-2H-pyran-2-one**, a significant heterocyclic compound utilized in various research and development applications, including drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

## Data Presentation

The spectroscopic data for **3-hydroxy-2H-pyran-2-one** is summarized in the tables below for easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.25	d	6.0	H-6
6.33	t	6.0	H-4
6.20	d	6.0	H-5
5.90	br s	-	-OH

### <sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
162.0	C-2
145.0	C-6
140.0	C-3
115.0	C-4
105.0	C-5

### Infrared (IR) Spectroscopy

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3400-3200	Broad	O-H stretch (hydroxyl)
1750-1700	Strong	C=O stretch (lactone)
1650-1600	Medium	C=C stretch
1250-1150	Strong	C-O stretch

### Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
112	100	[M] <sup>+</sup> (Molecular Ion)
84	60	[M-CO] <sup>+</sup>
56	45	[M-2CO] <sup>+</sup> or [C <sub>3</sub> H <sub>4</sub> O] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of **3-hydroxy-2H-pyran-2-one** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- $^1\text{H}$  NMR: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer relaxation delay may be required.

## Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

- A small amount (approx. 1-2 mg) of solid **3-hydroxy-2H-pyran-2-one** is dissolved in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[\[1\]](#)
- A single drop of this solution is applied to a salt plate (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ).[\[1\]](#)
- The solvent is allowed to evaporate completely, leaving a thin film of the compound on the plate.[\[1\]](#)

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Analysis: The salt plate with the sample film is placed in the sample holder of the spectrometer. A background spectrum of the clean, empty salt plate is first recorded. The sample spectrum is then recorded, and the background is automatically subtracted by the instrument's software. The spectrum is typically scanned over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Sample Introduction and Ionization:

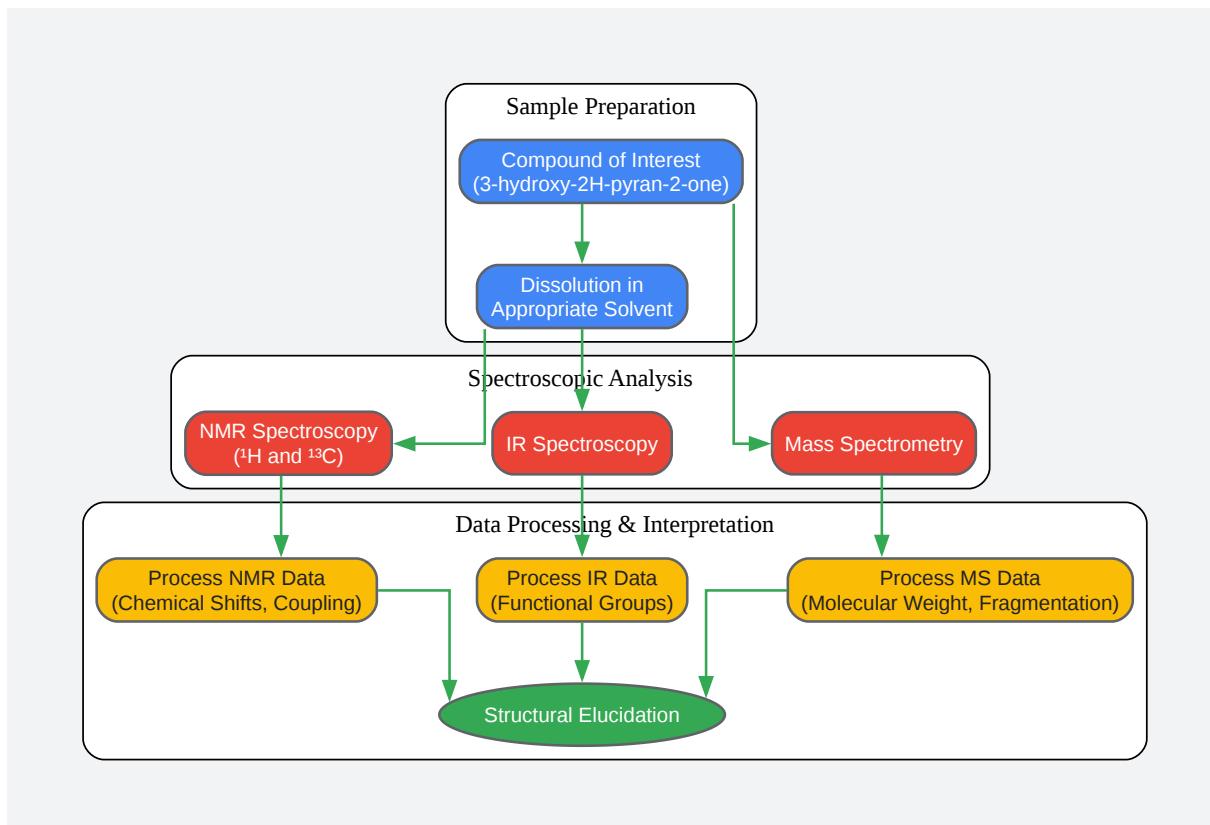
- Method: For a volatile solid like **3-hydroxy-2H-pyran-2-one**, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used.
- Ionization Technique: Electron Impact (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[\[2\]](#)

Instrumentation and Data Acquisition:

- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum. The spectrum displays the relative intensity of each ion fragment.

## Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: Generalized workflow for spectroscopic analysis of a chemical compound.

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## References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
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